1-(4-Bromobutoxy)-3,5-dimethoxybenzene

Description

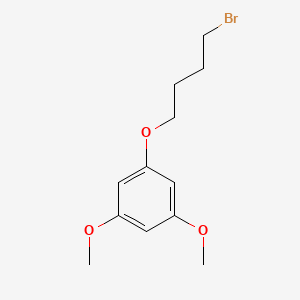

1-(4-Bromobutoxy)-3,5-dimethoxybenzene (C₁₂H₁₇BrO₃, MW 289.17) is a brominated aromatic ether featuring a 4-bromobutoxy chain attached to a 3,5-dimethoxy-substituted benzene ring. Its structure combines electron-donating methoxy groups with a brominated alkyl chain, enabling diverse reactivity in nucleophilic substitutions and cross-coupling reactions.

Properties

Molecular Formula |

C12H17BrO3 |

|---|---|

Molecular Weight |

289.16 g/mol |

IUPAC Name |

1-(4-bromobutoxy)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C12H17BrO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6H2,1-2H3 |

InChI Key |

VQPQFBNLJMIGBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCCBr)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The phenoxy group can undergo reduction reactions to form corresponding phenols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include phenols and corresponding alcohols.

Scientific Research Applications

1-(4-Bromobutoxy)-3,5-dimethoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents.

Material Science: The compound is used in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy groups can undergo oxidation or reduction, altering the electronic properties of the phenoxy ring and influencing its reactivity.

Comparison with Similar Compounds

Alkoxy vs. Bromoalkoxy Derivatives

1-(But-3-en-1-yloxy)-3,5-dimethoxybenzene (C₁₂H₁₆O₃, MW 208.25):

- Structure : Features a butenyloxy chain instead of bromobutoxy.

- Synthesis: Synthesized via nucleophilic substitution between 3,5-dimethoxyphenol and 4-bromo-1-butene (55% yield) .

- Properties : Melting point 104.9–106.3°C, characterized by NMR and HRMS.

- Key Difference : The absence of bromine limits its utility in further alkylation or coupling reactions compared to the bromobutoxy analog.

1-(4-Bromobutoxy)-3,5-dimethoxybenzene :

- Reactivity : The bromine atom enables SN2 reactions or elimination pathways, making it a versatile intermediate for introducing longer alkyl chains or aryl groups.

Halogen Position and Type Variations

1-(4-Bromobutoxy)-2-fluorobenzene (C₁₀H₁₂BrFO, MW 247.10) and 1-(4-Bromobutoxy)-4-fluorobenzene :

Alkyl Chain Length Variations

1-Hexyl-3,5-dimethoxybenzene (C₁₄H₂₂O₂, MW 222.32):

- Structure : A hexyl chain replaces the bromobutoxy group.

- Synthesis : Produced via hydrogenation of alkenes (91% yield) using Pd/C catalysis .

- Properties : Increased hydrophobicity due to the longer alkyl chain, enhancing membrane permeability in biological systems.

1-(Bromomethyl)-3,5-dimethoxybenzene (C₉H₁₁BrO₂, MW 231.09):

Methoxy-Substituted Aromatic Systems in Drug Development

Compounds with 3,5-dimethoxybenzene cores are critical in FDA-approved FGFR inhibitors (e.g., futibatinib). The methoxy groups enhance selectivity and binding to kinase active sites .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.